

1,5-Dimethyl-3-ethoxycarbonylpyrazole as a research chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

[Get Quote](#)

An In-Depth Technical Guide to **1,5-Dimethyl-3-ethoxycarbonylpyrazole** for Research & Development

Executive Summary

1,5-Dimethyl-3-ethoxycarbonylpyrazole, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core serves as a versatile and privileged scaffold, found in numerous biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications. Designed for researchers and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and outlines the compound's role as a critical building block for creating novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research.

The Significance of the Pyrazole Scaffold A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide array of compounds that exhibit diverse and potent biological activities.^{[1][2][3]} Pyrazole derivatives are known to possess anti-inflammatory, antimicrobial, analgesic, and anti-cancer properties, among others.^{[1][3][4][5][6]}

Their utility stems from the pyrazole ring's ability to act as a stable, predictable scaffold that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Overview of 1,5-Dimethyl-3-ethoxycarbonylpyrazole: A Key Intermediate

1,5-Dimethyl-3-ethoxycarbonylpyrazole (CAS No: 5744-51-4) is a key derivative that serves as a foundational building block in organic synthesis.^[7] Its structure features the stable 1,5-dimethylpyrazole ring, which imparts specific steric and electronic characteristics, and an ethyl ester group at the 3-position, which is a versatile handle for further chemical modification. This combination makes it an ideal starting material for synthesizing more complex molecules and libraries of compounds for high-throughput screening in drug discovery pipelines.^[8]

Physicochemical Properties & Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in research.

Core Compound Identification

The key identifiers for this compound are summarized below for unambiguous reference.

Identifier	Value	Source(s)
IUPAC Name	ethyl 1,5-dimethylpyrazole-3-carboxylate	[9]
Synonyms	1,5-Dimethyl-3-ethoxycarbonylpyrazole, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate	[9][10]
CAS Number	5744-51-4	[9][10][11]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[9][11]
Molecular Weight	168.19 g/mol	[9][10]
InChIKey	OJPXVXXMBWKEAT-UHFFFAOYSA-N	[9][11]

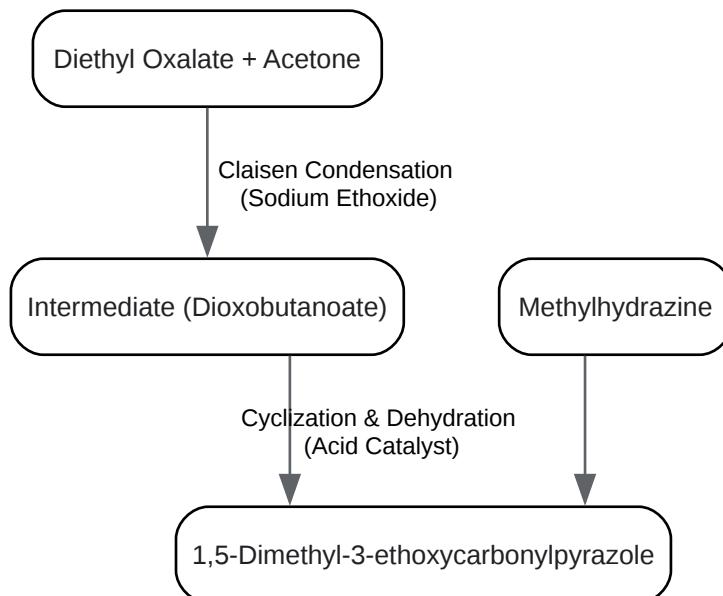
Physical Properties

The compound is typically supplied as a solid, with properties that are important for experimental design, such as reaction temperature and solvent selection.

Property	Value	Source(s)
Appearance	White to light yellow solid; powder to crystal	[10]
Melting Point	39-46 °C	[10]
Boiling Point	154 °C @ 10 mmHg	[10]
Density	~1.12 g/cm ³ (Predicted)	[10]

Spectroscopic Profile

Structural confirmation is typically achieved through standard spectroscopic methods. While specific spectra are instrument-dependent, the expected profile includes:


- ^1H NMR: Signals corresponding to the two methyl groups (N-CH_3 and C-CH_3), the ethyl ester group (a quartet for $-\text{OCH}_2-$ and a triplet for $-\text{CH}_3$), and a singlet for the proton on the pyrazole ring.
- ^{13}C NMR: Resonances for the two distinct methyl carbons, the carbons of the ethyl group, the pyrazole ring carbons, and the carbonyl carbon of the ester.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester group and C=N/C=C stretching of the pyrazole ring.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis & Mechanism

The synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** can be achieved through several routes. A common and effective method involves a multi-step process starting from readily available precursors.

Synthetic Strategy: Claisen Condensation followed by Ring Formation

A robust strategy for constructing the pyrazole ring involves the initial formation of a 1,3-dicarbonyl equivalent, which then undergoes cyclization with a substituted hydrazine. This approach offers good control over regioselectivity, ensuring the desired substitution pattern on the final pyrazole product.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for pyrazole synthesis.

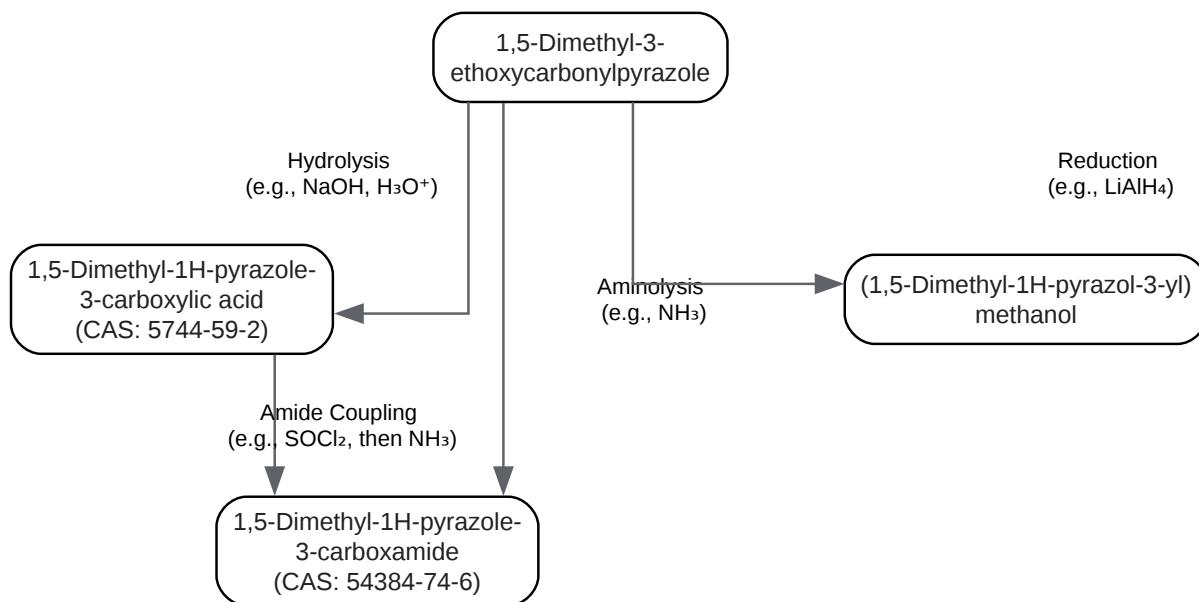
Detailed Experimental Protocol

This protocol describes a two-step synthesis adapted from established methodologies.[\[12\]](#) The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of the 1,3-Dioxoester Intermediate

- **Setup:** Equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer, under an inert atmosphere (e.g., Nitrogen).
- **Reagent Preparation:** In the flask, charge absolute ethanol, sodium ethoxide (1.0 eq.), and diethyl oxalate (1.1 eq.).
 - **Rationale:** Sodium ethoxide acts as a strong base required to generate the enolate of acetone in the subsequent step, initiating the Claisen condensation. Using absolute ethanol prevents quenching of the base by water.
- **Cooling:** Cool the reaction mixture to 5-15 °C using an ice bath.

- Rationale: The condensation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and improve the yield of the desired product.
- Addition of Acetone: Slowly add acetone (1.0 eq.) dropwise from the dropping funnel, ensuring the internal temperature remains below 15 °C.
 - Rationale: Slow addition maintains temperature control and prevents the exothermic reaction from becoming uncontrollable.
- Reaction: After the addition is complete, allow the mixture to stir at this temperature for 24 hours to ensure the reaction goes to completion.
- Workup: Slowly pour the reaction mixture into ice water and acidify with a suitable acid (e.g., acetic acid) to a pH of 2-3. The intermediate product will precipitate.
 - Rationale: Quenching in ice water dissipates any remaining heat. Acidification protonates the enolate intermediate, causing it to precipitate from the aqueous solution for collection.
- Isolation: Collect the solid intermediate by filtration, wash with cold water, and dry under vacuum.


Step 2: Synthesis of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**

- Setup: In a clean, dry flask, dissolve the intermediate from Step 1 in a suitable solvent such as DMF or ethanol.[12]
- Cooling: Cool the solution to 5-15 °C.
- Addition of Methylhydrazine: Slowly add methylhydrazine (1.0-1.1 eq.) dropwise, maintaining the internal temperature below 15 °C.
 - Rationale: Methylhydrazine is the nitrogen source for the pyrazole ring. The reaction is a nucleophilic attack followed by condensation and is exothermic. Temperature control is necessary to avoid side products.
- Reaction: After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 6-8 hours.[12]

- Rationale: Gentle heating provides the activation energy needed for the cyclization and subsequent dehydration steps that form the aromatic pyrazole ring.
- Workup & Purification:
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.
 - The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous magnesium sulfate, and solvent evaporation.[13]
 - Final purification is typically achieved by vacuum distillation or recrystallization to yield the pure product.[13]

Chemical Reactivity & Derivatization

The utility of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** as a research chemical is largely due to the reactivity of its ester functional group, which allows for straightforward conversion into other key functionalities.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways from the title compound.

Reactions of the Ester Functional Group

- Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[14] This carboxylic acid is itself a valuable intermediate for forming amide bonds or other acid derivatives.
- Amidation: Direct reaction with ammonia or primary/secondary amines (aminolysis) can convert the ester into the corresponding primary, secondary, or tertiary amides.[10][15] This is a common strategy for building diversity in compound libraries. For instance, reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia, efficiently produces 1,5-dimethyl-1H-pyrazole-3-carboxamide.[15]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-3-yl)methanol.[10] This alcohol can then be used in further synthetic transformations.

Applications in Research & Drug Development

The 1,5-dimethylpyrazole scaffold is a cornerstone in the development of new bioactive molecules.

Scaffold for Bioactive Molecules

This compound serves as a starting point for creating derivatives with potential therapeutic value. The specific substitution pattern (methyl groups at N1 and C5) influences the molecule's lipophilicity, metabolic stability, and spatial orientation, which are critical factors for binding to biological targets.

Case Study: Antimicrobial Agents

Research has shown that pyrazole carboxylate derivatives can exhibit significant antimicrobial activity.[4][5] In one study, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and tested against various bacterial and fungal strains.[4][5] Certain derivatives displayed activity comparable to the antibiotic ampicillin against *E. coli* and were more active than the antifungal drug fluconazole against *C. parapsilosis*.[4][5] This highlights

the potential of using **1,5-Dimethyl-3-ethoxycarbonylpyrazole** as a template to develop new classes of antimicrobial drugs.

Precursor for Anti-inflammatory Compounds

The pyrazole ring is a well-known pharmacophore in anti-inflammatory drugs. Studies have explored the synthesis of pyrazole-3-carboxylate derivatives as potent anti-inflammatory agents.^[6] By modifying the substituents on the pyrazole ring, researchers can develop compounds that target key enzymes or receptors in inflammatory pathways, aiming for improved efficacy and reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][6]}

Safety, Handling, & Storage

Proper handling and storage are essential when working with any research chemical.

Hazard Identification & GHS Classification

The compound is classified with the following hazards.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[9]
Skin Irritation	H315	Causes skin irritation	[14]
Eye Irritation	H319	Causes serious eye irritation	[14]

Safe Handling Protocols

- Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.^[16] ^[17] Ensure eyewash stations and safety showers are readily accessible.^[16]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.^[16]^[17]^[18]
- Handling Practices: Avoid breathing dust or fumes.^[16]^[17] Avoid contact with skin, eyes, and clothing.^[17] Wash hands thoroughly after handling.^[16]

Storage & Disposal Recommendations

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][19] For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[10] Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[16][20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

1,5-Dimethyl-3-ethoxycarbonylpyrazole is a valuable and versatile chemical intermediate with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the proven biological relevance of its pyrazole core make it an indispensable tool for researchers. From developing novel antimicrobial and anti-inflammatory agents to serving as a foundational scaffold for diverse compound libraries, this molecule will continue to be a key player in the ongoing quest for new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Dimethyl-3-ethoxycarbonylpyrazole | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. 1,5-dimethyl-3-ethoxycarbonylpyrazole [stenutz.eu]
- 12. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 14. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9Cl) synthesis - chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.es [fishersci.es]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1,5-Dimethyl-3-ethoxycarbonylpyrazole as a research chemical]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585288#1-5-dimethyl-3-ethoxycarbonylpyrazole-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com